molecular formula C27H27N5O2 B2510436 N-[(2-methylphenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide CAS No. 1251619-39-2

N-[(2-methylphenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide

Cat. No.: B2510436
CAS No.: 1251619-39-2
M. Wt: 453.546
InChI Key: LLVNEZCUUQELSD-UHFFFAOYSA-N
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Description

N-[(2-methylphenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide is a potent and selective small-molecule inhibitor of the Transient Receptor Potential Canonical 5 (TRPC5) channel. TRPC5 channels are calcium-permeable non-selective cation channels highly expressed in the brain, particularly in regions such as the amygdala and hippocampus, where they are implicated in the modulation of neuronal excitability and fear-related behaviors. Research indicates that this compound acts by potently blocking TRPC5-mediated currents , demonstrating high selectivity over the closely related TRPC4 channel and other ion channels, which makes it an invaluable pharmacological tool for dissecting TRPC5-specific functions. Its primary research value lies in the investigation of neurological and psychiatric conditions; studies have shown that TRPC5 inhibition can produce anti-depressant and anti-anxiety effects in preclinical models, potentially through the modulation of synaptic plasticity and neuronal firing patterns in fear circuits. Consequently, this inhibitor is a critical compound for advancing our understanding of TRPC5's role in emotional behaviors and for exploring novel therapeutic strategies for mood and anxiety disorders.

Properties

IUPAC Name

N-[(2-methylphenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N5O2/c1-19-8-5-6-11-22(19)18-29-26(33)21-13-16-32(17-14-21)25-23(12-7-15-28-25)27-30-24(31-34-27)20-9-3-2-4-10-20/h2-12,15,21H,13-14,16-18H2,1H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLVNEZCUUQELSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC(=O)C2CCN(CC2)C3=C(C=CC=N3)C4=NC(=NO4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methylphenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the oxadiazole ring, followed by the formation of the pyridine ring, and finally, the piperidine ring is introduced. Common reagents used in these reactions include amidoximes, isatoic anhydrides, and various catalysts .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-[(2-methylphenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of oxadiazole compounds have demonstrated significant anticancer properties. In a study involving N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amines, one derivative exhibited percent growth inhibitions (PGIs) of up to 86.61% against specific cancer cell lines such as SNB-19 and OVCAR-8 . This suggests that similar structural motifs in N-[(2-methylphenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide could yield effective anticancer agents.

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Research on 5-(Pyridine-2-Yl)-1,3,4-Oxadiazol derivatives showed promising results against bacterial strains like Staphylococcus aureus and Escherichia coli. The synthesized compounds exhibited good efficacy in antimicrobial assays . Given the presence of oxadiazole in the target compound, similar antimicrobial properties could be anticipated.

Pharmacological Studies

Pharmacokinetic studies are essential for understanding the bioavailability and therapeutic efficacy of new compounds. The synthesis of various derivatives has been documented to enhance solubility and bioavailability—critical factors for drug formulation . This is particularly relevant for compounds targeting specific receptors or pathways in disease processes.

Molecular Docking Studies

Molecular docking studies provide insights into the binding affinities and interactions of compounds with biological targets. The computational modeling of N-(pyridinyl)-oxadiazole derivatives has shown favorable interactions with target proteins involved in cancer pathways . Such studies are crucial in optimizing the design of new drugs based on the compound's structure.

Synthesis and Characterization

The synthesis of this compound involves complex organic reactions that can be characterized using advanced techniques like NMR spectroscopy and mass spectrometry . Characterization ensures that the synthesized compound meets the desired purity and structural integrity for further biological evaluation.

Data Table: Overview of Applications

Application AreaFindings/ResultsReferences
Anticancer ActivitySignificant PGIs against cancer cell lines
Antimicrobial PropertiesEffective against S. aureus and E. coli
PharmacokineticsEnhanced solubility and bioavailability
Molecular DockingFavorable interactions with cancer-related proteins
Synthesis & CharacterizationConfirmed through NMR and mass spectrometry

Mechanism of Action

The mechanism of action of N-[(2-methylphenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several derivatives reported in the literature. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight Key Substituents Synthesis Yield Notable Properties/Activities
Target Compound C₂₉H₂₉N₅O₂* 479.6* 2-Methylbenzyl; 3-phenyl-1,2,4-oxadiazole N/A Hypothesized activity based on analogs (e.g., antiviral, receptor modulation)
N-[(3-ethoxyphenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide C₂₉H₂₉N₅O₃ 495.6 3-Ethoxybenzyl; 3-phenyl-1,2,4-oxadiazole N/A Structural analog with enhanced solubility (ethoxy group)
1-({3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidine-4-carboxamide (Compound 7) C₁₆H₁₆F₃N₅O₂ 379.3 Trifluoromethylphenyl-oxadiazole; no benzyl substituent 89% GLP-1 receptor positive allosteric modulator; Mp = 187–188°C; IR ν1628 cm⁻¹
N-(4-(methylsulfonyl)phenyl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide C₂₂H₂₄N₄O₄S 440.5 4-Methylsulfonylphenyl; 3-phenyl-1,2,4-oxadiazole N/A Polar sulfonyl group may improve target specificity
N-[(2-ethoxyphenyl)methyl]-1-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide C₂₉H₃₁N₅O₃ 497.6 2-Ethoxybenzyl; 3-(3-methylphenyl)-1,2,4-oxadiazole N/A Increased steric hindrance (3-methylphenyl on oxadiazole)

*Calculated based on structural similarity to .

Key Observations:

Substituent Effects on Solubility :

  • The 3-ethoxybenzyl group in ’s compound likely enhances aqueous solubility compared to the target’s 2-methylbenzyl group .
  • The trifluoromethyl group in Compound 7 () introduces hydrophobicity but improves metabolic stability .

Biological Activity Trends: Compound 7 () demonstrates GLP-1 receptor modulation, suggesting that the piperidine-4-carboxamide-oxadiazole scaffold is pharmacologically versatile .

Synthetic Accessibility :

  • Compound 7 () was synthesized in 89% yield via straightforward coupling, whereas ’s analogs required more complex routes (57–61% yields) .

Therapeutic Potential

  • Antiviral Activity : Analogous to ’s Hepatitis C inhibitors .
  • Receptor Modulation : Similar to Compound 7’s GLP-1 receptor activity .
  • Oncology Applications : ’s oxadiazole derivatives are patented for cancer treatment, implying possible utility .

Biological Activity

N-[(2-methylphenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

The compound features a piperidine core substituted with various functional groups, including:

  • Pyridine ring : Contributes to its basic properties and potential interactions with biological targets.
  • Oxadiazole moiety : Known for its biological activity, particularly in antimicrobial and anticancer applications.
  • Methylphenyl group : Enhances lipophilicity and may influence the compound's interaction with cellular membranes.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The oxadiazole and pyridine rings are likely involved in binding to enzymes or receptors that play crucial roles in various physiological processes.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways or signal transduction.
  • Receptor Modulation : It might act as an agonist or antagonist at certain receptors, influencing cellular responses.

Antimicrobial Properties

Research indicates that derivatives of similar compounds exhibit significant antimicrobial activity. For instance:

CompoundActivity TypeMIC (mg/mL)Target Organisms
N-(piperidinyl) derivativesAntibacterial0.0039 - 0.025Staphylococcus aureus, Escherichia coli
N-acylpiperidinesAntifungal3.125 - 100Candida albicans, Pseudomonas aeruginosa

The compound's structural features suggest it may also possess similar antimicrobial properties due to the presence of the oxadiazole ring, which has been linked to enhanced activity against various pathogens .

Anticancer Activity

Preliminary studies have shown that compounds with similar structures can exhibit cytotoxic effects against cancer cell lines. The proposed mechanisms include:

  • Inducing apoptosis in cancer cells.
  • Inhibiting cell proliferation by targeting specific signaling pathways.

Case Studies

  • Study on Oxadiazole Derivatives : A study investigated several oxadiazole-containing compounds for their anticancer properties. Results indicated that modifications at the piperidine ring significantly enhanced cytotoxicity against breast cancer cell lines .
  • Antimicrobial Efficacy : Another study evaluated the antimicrobial efficacy of various piperidine derivatives, demonstrating that certain substitutions led to increased potency against both Gram-positive and Gram-negative bacteria .

Q & A

Q. What are the common synthetic routes for this compound, and how do reaction conditions influence yield and purity?

The synthesis typically involves oxadiazole ring formation followed by coupling reactions to attach the pyridine-piperidine and substituted benzyl moieties. Key steps include:

  • Oxadiazole formation : Cyclization of amidoxime intermediates using phosphorus oxychloride (POCl₃) under reflux conditions .
  • Coupling reactions : Nucleophilic substitution or amide bond formation, often catalyzed by triethylamine (TEA) in solvents like dimethylformamide (DMF) or ethanol .

Q. Critical reaction conditions :

ParameterOptimization StrategyReference
Solvent Polar aprotic solvents (e.g., DMF) enhance reaction rates for cyclization steps .
Temperature Reflux (~80–100°C) ensures complete cyclization of oxadiazole rings .
Catalysts TEA improves amide coupling efficiency by scavenging HCl .

Yield optimization : Chromatographic purification (e.g., silica gel column) is essential to isolate the final compound with >95% purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing structural integrity?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., piperidine carboxamide protons at δ 3.1–3.5 ppm; oxadiazole aromatic protons at δ 7.2–8.1 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ calculated for C₂₈H₂₇N₅O₂: 466.2234) .
  • HPLC-PDA : Assesses purity (>98% by reverse-phase C18 column, acetonitrile/water gradient) .

Q. What preliminary biological assays are recommended to assess pharmacological potential?

  • In vitro binding assays : Screen for target affinity (e.g., FLAP inhibitors with IC₅₀ <10 nM in human whole blood) .
  • Cellular efficacy : Measure inhibition of inflammatory mediators (e.g., LTB₄ synthesis IC₅₀ <100 nM) .
  • Solubility and metabolic stability : Use hepatic microsome assays (e.g., rat/human liver microsomes) to predict pharmacokinetics .

Advanced Research Questions

Q. How can SAR studies guide optimization of pharmacokinetic and pharmacodynamic properties?

  • Key structural modifications :
    • Oxadiazole substituents : Electron-withdrawing groups (e.g., fluorine) enhance metabolic stability (e.g., t₁/₂ >4 hours in human microsomes) .
    • Piperidine substitution : Methyl groups at C4 reduce CYP3A4-mediated metabolism, lowering drug-drug interaction risks .

Q. SAR Data Example :

ModificationEffect on FLAP IC₅₀Metabolic Stability (t₁/₂)Reference
3-Phenyl-oxadiazole 8 nM3.2 hours
4-Methyl-piperidine 12 nM4.5 hours

Q. What experimental strategies resolve contradictions between in vitro binding and in vivo efficacy?

  • Pharmacokinetic bridging : Correlate plasma exposure (AUC) with target engagement using ex vivo whole-blood assays .
  • Dose-response modeling : Linear regression of dose vs. LTB₄ inhibition in murine models predicts human efficacious doses .
  • Tissue distribution studies : LC-MS/MS quantifies compound levels in target organs (e.g., brain for CNS targets) .

Case Study : ADX47273 (mGlu5 PAM) showed weak in vitro binding (Ki = 4.3 µM) but potent in vivo efficacy (MED = 30 mg/kg) due to high brain penetration .

Q. What computational methods enhance rational design of selective analogs?

  • Molecular docking : Predict binding poses with FLAP or mGlu5 using crystal structures (PDB: 2Q7M for FLAP) .
  • QSAR models : Relate logP and polar surface area (PSA) to blood-brain barrier penetration (optimal PSA <90 Ų) .
  • Free-energy perturbation (FEP) : Quantifies substituent effects on binding affinity (ΔΔG <1 kcal/mol for favorable modifications) .

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